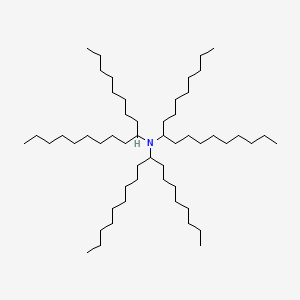
6-(Hydroxymethyl)pyridine-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Hydroxymethyl)pyridine-3-carbohydrazide is a chemical compound with a pyridine ring substituted at the 3-position with a carbohydrazide group and at the 6-position with a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)pyridine-3-carbohydrazide typically involves the reaction of pyridine-3-carboxylic acid with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out in an ethanol solvent under reflux conditions. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Hydroxymethyl)pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbohydrazide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Pyridine-3-carboxylic acid.
Reduction: Pyridine-3-carbohydrazine.
Substitution: Various ethers or esters depending on the substituent used.
Applications De Recherche Scientifique
6-(Hydroxymethyl)pyridine-3-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with antimicrobial and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the preparation of functionalized materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-(Hydroxymethyl)pyridine-3-carbohydrazide depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-3-carbohydrazide: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
6-Methylpyridine-3-carbohydrazide:
Uniqueness
6-(Hydroxymethyl)pyridine-3-carbohydrazide is unique due to the presence of both the hydroxymethyl and carbohydrazide groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C7H9N3O2 |
|---|---|
Poids moléculaire |
167.17 g/mol |
Nom IUPAC |
6-(hydroxymethyl)pyridine-3-carbohydrazide |
InChI |
InChI=1S/C7H9N3O2/c8-10-7(12)5-1-2-6(4-11)9-3-5/h1-3,11H,4,8H2,(H,10,12) |
Clé InChI |
OKGLNHAVVNXFPG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C(=O)NN)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B12288169.png)
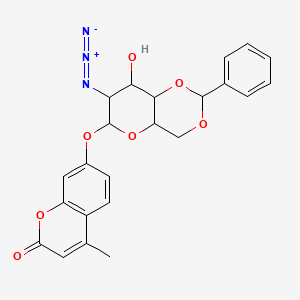



![6-Bromobenzo[d]oxazole-2-carbonitrile](/img/structure/B12288200.png)


![tert-Butyl (1R,5S)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12288227.png)
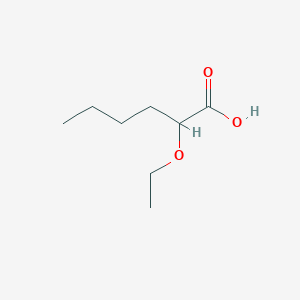
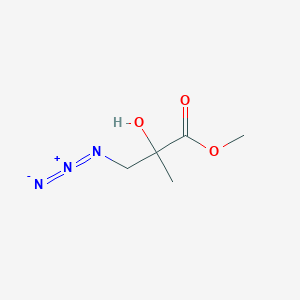
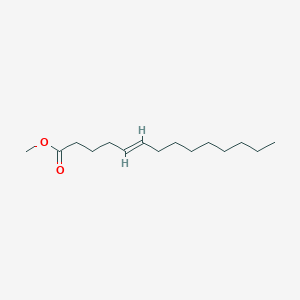
![2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3,4-diol](/img/structure/B12288236.png)
